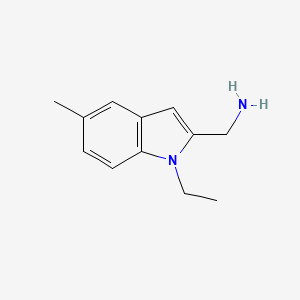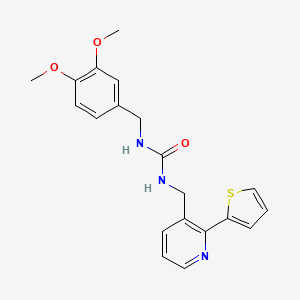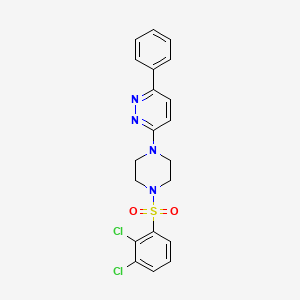
(Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide is a chemical compound that belongs to the class of propenamides. It has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of (Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide involves the inhibition of CK2 by binding to the ATP-binding site of the enzyme. This leads to the disruption of various cellular processes that are regulated by CK2, ultimately leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer. Furthermore, this compound has also been shown to exhibit anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide is its potent inhibitory activity against CK2, making it a valuable tool for the study of CK2-related cellular processes. However, one of the major limitations for lab experiments is the lack of in vivo studies, which limits our understanding of its potential application in various diseases.
Direcciones Futuras
The future directions for (Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide are vast. One potential direction is the development of new derivatives with improved pharmacokinetic properties and selectivity for CK2. Furthermore, the potential application of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders, warrants further investigation. Additionally, the potential application of this compound in material science as a building block for the synthesis of new materials is an exciting area for future research.
Métodos De Síntesis
The synthesis of (Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide involves the reaction of 2,3-dichlorobenzonitrile with 4-fluoroaniline in the presence of potassium carbonate and copper(I) iodide to form 2-cyano-3-(2,3-dichlorophenyl)acrylamide. This intermediate is then treated with trifluoroacetic acid and triethylamine to yield this compound.
Aplicaciones Científicas De Investigación
(Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide has shown potential application in medicinal chemistry as a potent inhibitor of the protein kinase CK2. This enzyme is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been linked to the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Furthermore, this compound has also been studied for its potential application in agriculture as a herbicide and in material science as a building block for the synthesis of new materials.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2FN2O/c17-14-3-1-2-10(15(14)18)8-11(9-20)16(22)21-13-6-4-12(19)5-7-13/h1-8H,(H,21,22)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKUABTWKIKMLB-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=C(C#N)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(benzyloxy)pyridin-3-yl]methyl}prop-2-enamide](/img/structure/B2438352.png)


![2-[8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2438355.png)
![Ethyl 4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}benzoate](/img/structure/B2438356.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B2438361.png)



![2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2438367.png)
![N-[3-(dimethylamino)propyl]-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2438370.png)

